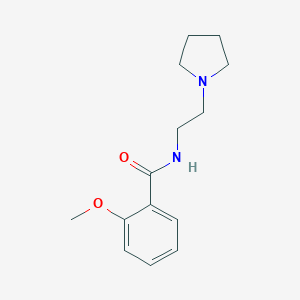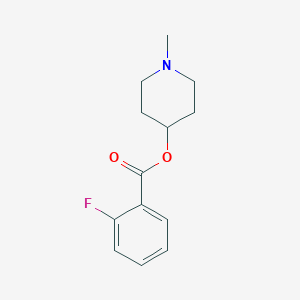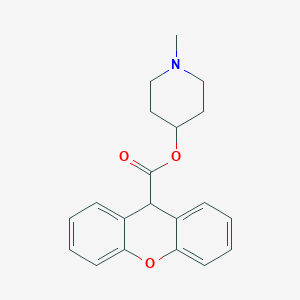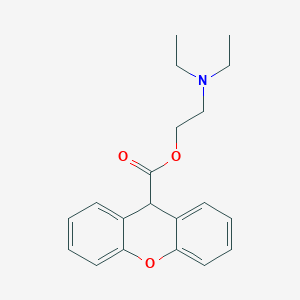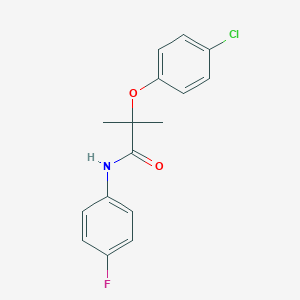
2-(4-chlorophenoxy)-N-(4-fluorophenyl)-2-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenoxy)-N-(4-fluorophenyl)-2-methylpropanamide, also known as CFMP, is a synthetic compound that belongs to the class of amides. It is an important chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The exact mechanism of action of 2-(4-chlorophenoxy)-N-(4-fluorophenyl)-2-methylpropanamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. 2-(4-chlorophenoxy)-N-(4-fluorophenyl)-2-methylpropanamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the production of inflammatory mediators. 2-(4-chlorophenoxy)-N-(4-fluorophenyl)-2-methylpropanamide has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in the regulation of gene expression.
Effets Biochimiques Et Physiologiques
2-(4-chlorophenoxy)-N-(4-fluorophenyl)-2-methylpropanamide has been found to have a number of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. 2-(4-chlorophenoxy)-N-(4-fluorophenyl)-2-methylpropanamide has also been found to inhibit the growth of cancer cells in vitro and in animal models of cancer. Additionally, 2-(4-chlorophenoxy)-N-(4-fluorophenyl)-2-methylpropanamide has been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-chlorophenoxy)-N-(4-fluorophenyl)-2-methylpropanamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. 2-(4-chlorophenoxy)-N-(4-fluorophenyl)-2-methylpropanamide is also highly soluble in organic solvents, which makes it easy to work with in lab experiments. However, 2-(4-chlorophenoxy)-N-(4-fluorophenyl)-2-methylpropanamide has some limitations as well. It is a relatively new compound, and its safety profile has not been fully established. Additionally, 2-(4-chlorophenoxy)-N-(4-fluorophenyl)-2-methylpropanamide is a complex compound that requires specialized equipment and expertise to synthesize and work with in lab experiments.
Orientations Futures
There are several potential future directions for research on 2-(4-chlorophenoxy)-N-(4-fluorophenyl)-2-methylpropanamide. One area of interest is the development of 2-(4-chlorophenoxy)-N-(4-fluorophenyl)-2-methylpropanamide-based drugs for the treatment of inflammatory conditions, such as arthritis and inflammatory bowel disease. Another area of interest is the development of 2-(4-chlorophenoxy)-N-(4-fluorophenyl)-2-methylpropanamide-based drugs for the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of 2-(4-chlorophenoxy)-N-(4-fluorophenyl)-2-methylpropanamide and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of 2-(4-chlorophenoxy)-N-(4-fluorophenyl)-2-methylpropanamide involves the reaction between 4-chlorophenol and 4-fluoroaniline in the presence of a base catalyst. The reaction results in the formation of 2-(4-chlorophenoxy)-N-(4-fluorophenyl)acetamide, which is then converted to 2-(4-chlorophenoxy)-N-(4-fluorophenyl)-2-methylpropanamide by reacting it with 2-methylpropionyl chloride in the presence of a base catalyst.
Applications De Recherche Scientifique
2-(4-chlorophenoxy)-N-(4-fluorophenyl)-2-methylpropanamide has been extensively studied for its potential applications in various fields. It has been found to exhibit antifungal, antitumor, and anti-inflammatory properties. 2-(4-chlorophenoxy)-N-(4-fluorophenyl)-2-methylpropanamide has also been studied for its potential use in treating Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
Numéro CAS |
61887-25-0 |
|---|---|
Nom du produit |
2-(4-chlorophenoxy)-N-(4-fluorophenyl)-2-methylpropanamide |
Formule moléculaire |
C16H15ClFNO2 |
Poids moléculaire |
307.74 g/mol |
Nom IUPAC |
2-(4-chlorophenoxy)-N-(4-fluorophenyl)-2-methylpropanamide |
InChI |
InChI=1S/C16H15ClFNO2/c1-16(2,21-14-9-3-11(17)4-10-14)15(20)19-13-7-5-12(18)6-8-13/h3-10H,1-2H3,(H,19,20) |
Clé InChI |
YTUPAFOLDBNMLH-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)NC1=CC=C(C=C1)F)OC2=CC=C(C=C2)Cl |
SMILES canonique |
CC(C)(C(=O)NC1=CC=C(C=C1)F)OC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B184654.png)
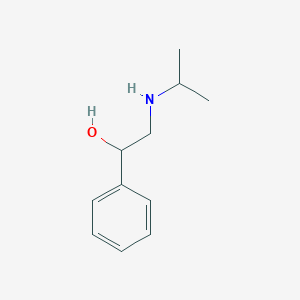
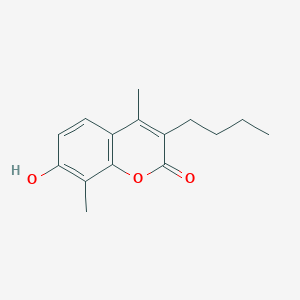
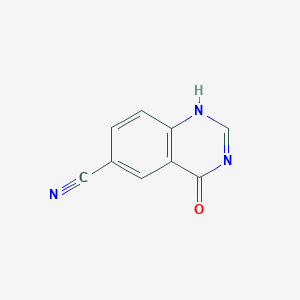
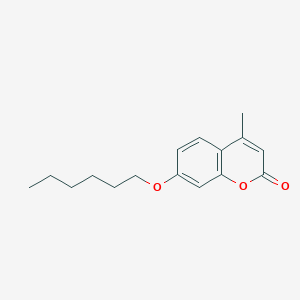
![7-(3-chlorophenyl)-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B184662.png)
![6-(4-Ethoxyphenyl)-3-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B184668.png)
